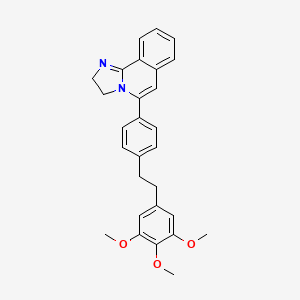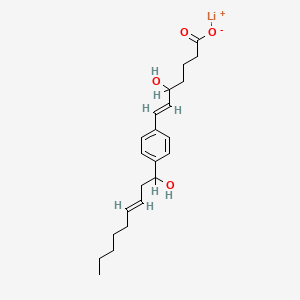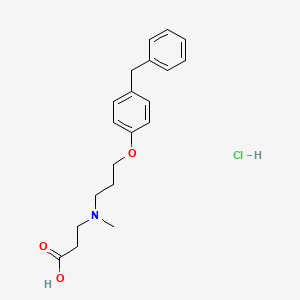
PAF-AN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PAF-AN-1 can be synthesized through a series of chemical reactions. One common method involves the use of a Yamamoto-type Ullmann coupling reaction. This reaction typically requires a nickel(0) catalyst and involves the coupling of aromatic halides to form the desired product . Industrial production methods may vary, but they generally involve similar coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
PAF-AN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
PAF-AN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of various chemical reactions and to develop new synthetic methods.
Biology: Researchers use this compound to investigate the role of platelet-activating factor in cellular processes and immune responses.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications, such as treatments for inflammatory diseases and allergic reactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
PAF-AN-1 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the action of the platelet-activating factor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets involved include G-proteins and phospholipase C, which play key roles in the signaling cascade .
Comparison with Similar Compounds
PAF-AN-1 is similar to other platelet-activating factor antagonists, such as pinusolide and piperenone. this compound is unique in its high potency and specificity for the platelet-activating factor receptor. This makes it a valuable tool for research and potential therapeutic applications .
Similar compounds include:
Properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3 |
InChI Key |
FKRBSORUVOGNEK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)


![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)


![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)





